

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

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Compound of Interest

Compound Name: N2-Methyl-4-nitro-1,2-benzenediamine

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Abstract

N2-Methyl-4-nitro-1,2-benzenediamine is a nitroaromatic amine of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance. While specific experimental data on its biological activity is limited in publicly available literature, this document extrapolates potential mechanisms of action and experimental considerations based on the well-documented activities of related nitroaromatic compounds. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for applications in drug discovery and other scientific endeavors.

Chemical Structure and Properties

N2-Methyl-4-nitro-1,2-benzenediamine, also known as N1-methyl-4-nitro-o-phenylenediamine, is an organic compound featuring a benzene ring substituted with two adjacent amine groups (a primary and a secondary methylamine) and a nitro group at the para position relative to one of the amines.

Table 1: Physicochemical Properties of **N2-Methyl-4-nitro-1,2-benzenediamine** and Related Compounds

Property	N2-Methyl-4-nitro-1,2-benzenediamine	4-Nitro-1,2-phenylenediamine
CAS Number	95576-84-4[1]	99-56-9
Molecular Formula	C ₇ H ₉ N ₃ O ₂ [1]	C ₆ H ₇ N ₃ O ₂ [2]
Molecular Weight	167.17 g/mol [3]	153.14 g/mol [2]
Appearance	Red to dark red or brown powder/crystal	Dark red needles or red solid[2]
Melting Point	177.0 to 181.0 °C	199 to 201 °C (390 to 394 °F) [2]
Solubility	Data not available	Less than 1 mg/mL in water at 20.5 °C[2]
logP	Data not available	0.88[2]

Table 2: Spectroscopic Data for 4-Nitro-1,2-phenylenediamine (as a reference)

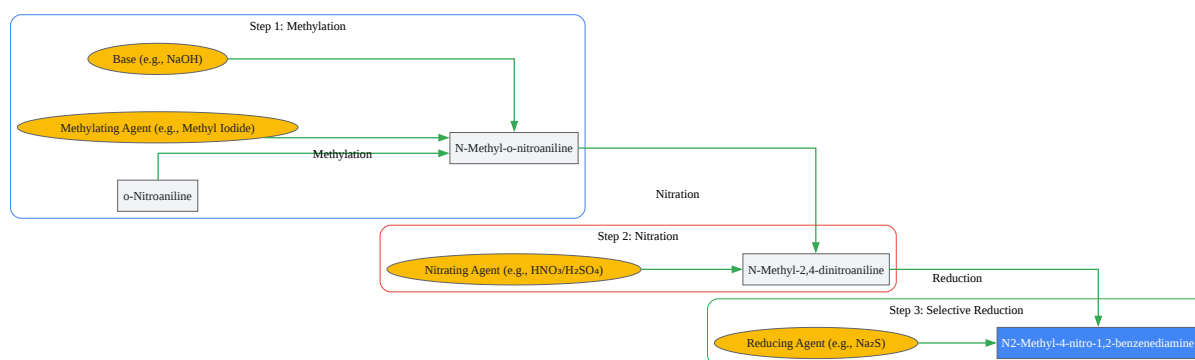
Spectroscopy	Data
¹ H NMR	Available in Sadtler Research Laboratories Spectral Collection (ID: 18708)[2]
¹³ C NMR	Data available in spectral databases.
Mass Spectrometry (GC-MS)	Major peaks at m/z 153, 107.[2]
UV Spectra	Max absorption at 380 nm in 20% sulfuric acid.

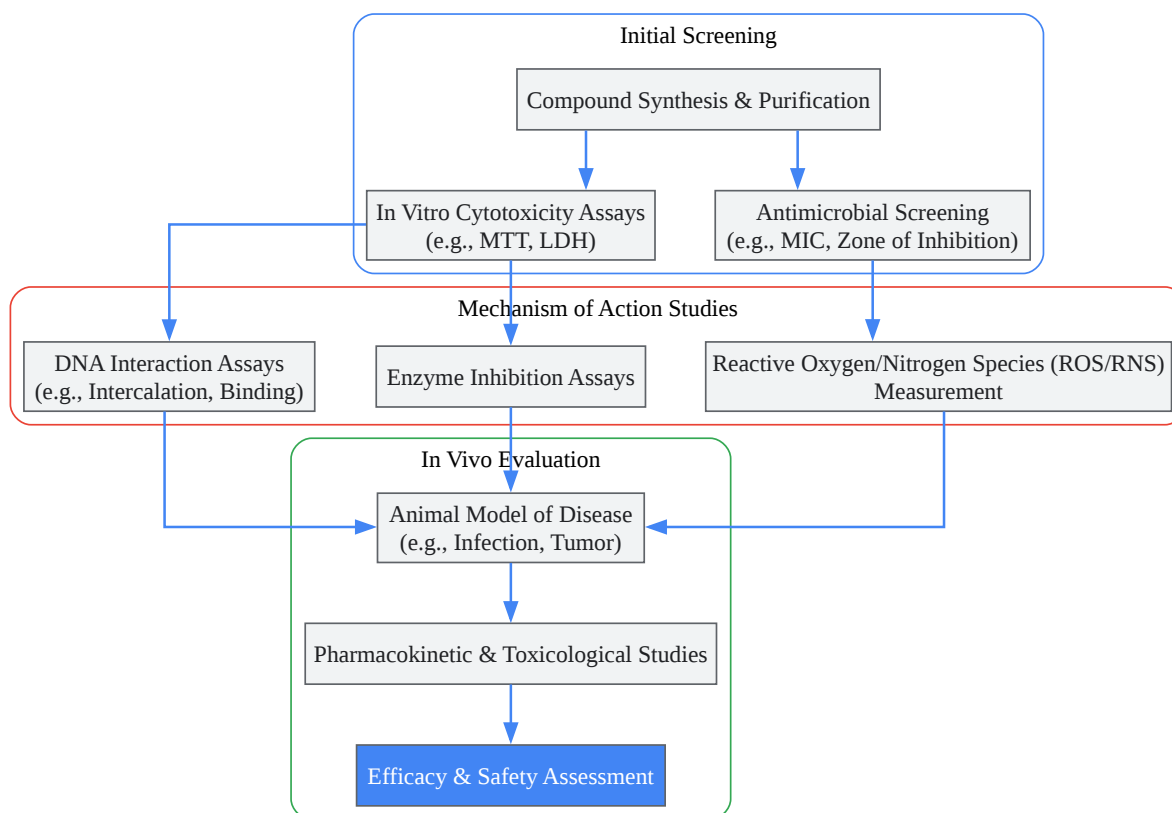
A theoretical and experimental NMR study of five nitrobenzene-1,2-diamines, including **N2-Methyl-4-nitro-1,2-benzenediamine** (referred to as compound 5 in the study), has been reported. The study confirms that experimental chemical shifts and coupling constants align with theoretical values.[4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **N2-Methyl-4-nitro-1,2-benzenediamine** is not readily available. However, based on patent literature for related compounds, a plausible synthetic route can be devised. The general strategy involves the methylation of a nitroaniline precursor followed by reduction of a second nitro group, or selective methylation of a diaminonitrobenzene. A common precursor is o-nitroaniline.

Proposed Synthesis Workflow





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